2,5-dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
This compound is a benzamide derivative characterized by:
- A 2,5-dichlorobenzoyl core, which confers hydrophobic and electron-withdrawing properties.
- A 2-(4-fluorophenyl)ethyl side chain, enhancing aromatic interactions and metabolic stability.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2FN3O/c1-25-8-10-26(11-9-25)19(14-2-5-16(23)6-3-14)13-24-20(27)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYRANFZFSFGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of 2,5-dichlorobenzoyl chloride from 2,5-dichlorobenzoic acid using thionyl chloride under reflux conditions.
Nucleophilic Substitution: The intermediate is then reacted with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-Dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Target Compound :
- Chlorination Pattern : Etobenzanid’s 2,3-dichloro substitution vs. the target’s 2,5-dichloro arrangement may alter binding to plant enzymes.
- Fluorophenyl Groups : Diflufenican’s 2,4-difluorophenyl group parallels the target’s 4-fluorophenyl, suggesting enhanced lipid solubility and target affinity.
- Piperazine Absence : Pesticidal analogs lack the 4-methylpiperazine group, which in the target compound could redirect activity toward mammalian targets (e.g., neurotransmitter receptors).
Comparison with Target Compound :
- Heterocyclic Moieties : Analogs feature thiazole, thiophene, or pyridine groups for target specificity, whereas the target’s 4-methylpiperazine may modulate CNS or kinase interactions.
- Chlorine vs.
- Fluorophenyl vs. Trifluoromethyl : The target’s 4-fluorophenyl group offers steric and electronic properties distinct from trifluoromethyl groups in therapeutic analogs.
Dichlorobenzamide Core
4-Methylpiperazine Moiety
- Role: Likely contributes to solubility and CNS penetration, as seen in antipsychotics (e.g., aripiprazole). No pesticidal analogs in include piperazine, suggesting divergent applications.
4-Fluorophenyl Group
- Role : Improves pharmacokinetic profiles by resisting cytochrome P450 metabolism. Shared with diflufenican () but absent in analogs.
Data Table: Structural and Functional Comparison
Research Implications and Contradictions
- Pesticidal vs.
- Metabolic Stability: The 4-fluorophenyl group may extend half-life compared to non-fluorinated analogs, but this requires experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
